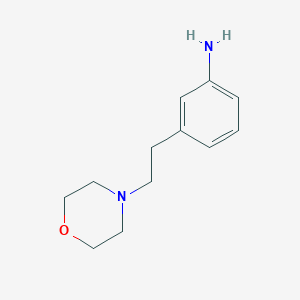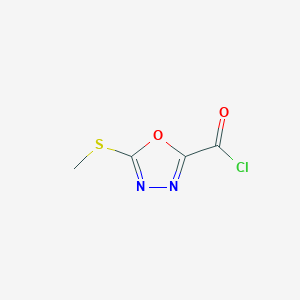![molecular formula C9H6ClNO2 B8727467 2-(6-Chlorobenzo[d][1,3]dioxol-5-yl)acetonitrile](/img/structure/B8727467.png)
2-(6-Chlorobenzo[d][1,3]dioxol-5-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Chlorobenzo[d][1,3]dioxol-5-yl)acetonitrile is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of a chloro-substituted benzodioxole ring attached to an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chlorobenzo[d][1,3]dioxol-5-yl)acetonitrile typically involves the reaction of 6-chloro-1,3-benzodioxole with acetonitrile in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the acetonitrile, followed by nucleophilic substitution on the chloro-substituted benzodioxole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Chlorobenzo[d][1,3]dioxol-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-(6-Chlorobenzo[d][1,3]dioxol-5-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: Researchers investigate its biological activity and potential as a lead compound for drug development.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry
Mécanisme D'action
The mechanism of action of 2-(6-Chlorobenzo[d][1,3]dioxol-5-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and nitrile groups can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxole: A parent compound with a similar benzodioxole ring structure but lacking the chloro and nitrile groups.
6-chloro-1,3-benzodioxole: Similar to the target compound but without the acetonitrile group.
2-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)acetonitrile: A related compound with fluorine substituents instead of chlorine.
Uniqueness
2-(6-Chlorobenzo[d][1,3]dioxol-5-yl)acetonitrile is unique due to the presence of both chloro and nitrile groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H6ClNO2 |
|---|---|
Poids moléculaire |
195.60 g/mol |
Nom IUPAC |
2-(6-chloro-1,3-benzodioxol-5-yl)acetonitrile |
InChI |
InChI=1S/C9H6ClNO2/c10-7-4-9-8(12-5-13-9)3-6(7)1-2-11/h3-4H,1,5H2 |
Clé InChI |
IITQRQWGSKVUHS-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C(=C2)CC#N)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]hept-5-ene-2-carboxylate](/img/structure/B8727474.png)
![Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-(piperazin-1-yl)benzoate](/img/structure/B8727480.png)


